1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea is a synthetic organic compound. It has been investigated primarily for its potential use as a radioligand in positron emission tomography (PET) imaging studies to investigate the role of dopamine D4 receptors in the brain. [ [] ]
Compound Description: This compound is a chalcone synthesized and analyzed for its crystal structure and spectroscopic properties. []
Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". The difference lies in the presence of a chalcone moiety (E)-3-(4-chlorophenyl)prop-2-en-1-one instead of the urea and pyrimidine groups in the target compound.
Compound Description: This compound is a tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via Claisen-Schmidt condensation. It showed promising antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans. Computational analysis revealed a lower band gap compared to its analog DBTFP-2, suggesting greater intramolecular charge transfer and contributing to its antimicrobial activity. []
Relevance: Similar to the previous compound, DBTFP-1 contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety but differs from "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea" by possessing a tri-fluorinated chalcone moiety, (E)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one, instead of the urea and pyrimidine groups.
Compound Description: This compound is another tri-fluorinated chalcone synthesized from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one via Claisen-Schmidt condensation. It displayed antimicrobial activity but was less potent than DBTFP-1. Its higher band gap compared to DBTFP-1 suggested lower intramolecular charge transfer, potentially contributing to the difference in antimicrobial efficacy. []
Relevance: DBTFP-2 is analogous to DBTFP-1 and shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". It differs from the target compound in the presence of a (E)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one moiety in place of the urea and pyrimidine groups.
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl])
Compound Description: S 18126 is a potent and selective dopamine D4 receptor antagonist. [] Despite its high affinity for the D4 receptor in vitro, in vivo studies showed its effects at high doses might be due to residual antagonism at D2 or D3 receptors. []
L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3-b]pyridine)
Compound Description: L 745,870 is a dopamine D4 receptor antagonist with selectivity over other dopamine receptor subtypes in vitro. [] Similar to S 18126, its in vivo effects at high doses might involve actions at D2 or D3 receptors. []
Relevance: Although L 745,870 does not directly contain the 2,3-dihydrobenzo[b][1,4]dioxin moiety, it's grouped under the same chemical class as S 18126 due to the presence of a piperazine ring, a key structural feature also found in the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". This highlights the relevance of the piperazine motif in designing dopamine D4 receptor ligands.
Compound Description: This compound is a 1,4-benzodioxan-substituted chalcone that showed selective and reversible inhibitory activity against human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 µM. It also exhibited low neurotoxicity and possessed promising drug-like properties. []
Relevance: Similar to the previous chalcone derivatives, this compound contains the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is also present in "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". It differs from the target compound by having a (E)-1-(3-bromo-4-fluorophenyl)prop-2-en-1-one moiety instead of the urea and pyrimidine groups.
Compound Description: This compound is a 3,1-benzothiazine derivative identified as a potential matriptase-2 inhibitor with an IC50 value of less than 10 µM. []
Compound Description: This compound is a 6-dihydroxy-1H-benzo[d]imidazole derivative synthesized as a potent and selective JNK3 inhibitor (IC50 = 9.7 nM). It also exhibited neuroprotective effects against Aβ-induced neuronal cell death. []
Compound Description: This 3-arylamino N-aryl thiophene 2-carboxamide demonstrated inhibition of VEGFR1, anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration, and inhibition of P-gp efflux pumps. It enhanced the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. []
Relevance: This compound is related to the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea" by belonging to the same class of carboxamide derivatives. Although it contains a benzo[d][1,3]dioxol-5-yl group instead of the 2,3-dihydrobenzo[b][1,4]dioxin moiety, both compounds share the presence of an aromatic ring system fused with a dioxane ring. This structural similarity highlights the potential of these heterocyclic systems in drug development.
Compound Description: This N-aryl cinnamide is a vanilloid receptor-1 (TRPV1) antagonist. It exhibits potent blockage of capsaicin-induced and pH-induced calcium uptake in cells expressing TRPV1. []
Compound Description: DPIAPPB is a deep blue emitter for OLED applications with a hybridized local charge transfer state and hot exciton properties. It shows high thermal stability and a photoluminescence quantum yield of 0.82. []
Compound Description: CADPPI is another deep blue emitter for OLED applications with hybridized local charge transfer state and hot exciton properties. It shows high thermal stability and a photoluminescence quantum yield of 0.91. []
Compound Description: This compound serves as a starting point for designing new dopamine D4 receptor ligands with high affinity and selectivity over the D2 receptor subtype. []
Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and piperazine moieties with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". The difference lies in the presence of a 4-fluorobenzyl group attached to the piperazine instead of the urea and pyrimidine groups found in the target compound.
Compound Description: This derivative of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine is a high-affinity dopamine D4 receptor ligand with high selectivity over the D2 receptor subtype. It showed excellent binding patterns and limited nonspecific binding in vitro and high stability and brain uptake in vivo. [] When labeled with fluorine-18, it becomes [18F]3d, a potential D4 radioligand for in vivo imaging with positron emission tomography (PET). []
Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and piperazine moieties with "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea". It differs from the target compound by having a (6-fluoropyridin-3-yl)methyl group attached to the piperazine instead of the urea and pyrimidine groups.
Compound Description: This compound is a sodium-glucose linked transporter (SGLT) inhibitor. Amine solvates of this compound have been prepared and studied for their potential use in SGLT-inhibiting pharmaceutical products. []
4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy-2,3-dihydrobenzo[1,4]dioxin-6-yl]ethyl]-1-methoxyl benzene (Dendrocandin B)
Compound Description: This compound is a bibenzyl isolated from the stems of Dendrobium candidum. []
Relevance: Dendrocandin B shares the 2,3-dihydrobenzo[1,4]dioxin moiety with the target compound "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)urea", although with additional methoxy and hydroxy substituents on the dioxin ring and a complex 4-[2-[(2S,3S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-hydroxymethyl-8-methoxy]ethyl]-1-methoxyl benzene moiety attached to it. This structural similarity highlights the occurrence of the 2,3-dihydrobenzo[1,4]dioxin scaffold in natural products.
Overview
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea is a synthetic organic compound that exhibits potential pharmacological properties. It is characterized by its unique molecular structure, which combines a benzodioxin moiety with a dimethylamino-substituted pyrimidine. This compound is classified primarily as a small molecule, and its synthesis and applications are of interest in medicinal chemistry and drug development.
Classification
This compound falls under the category of organic compounds, specifically heterocyclic compounds due to the presence of both the benzodioxin and pyrimidine rings. It is also classified as an urea derivative due to the urea functional group present in its structure.
Synthesis Analysis
Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea typically involves multi-step organic reactions. Common methods include:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Pyrimidine Synthesis: The dimethylamino-substituted pyrimidine can be synthesized using standard methods such as condensation reactions involving urea and appropriate carbonyl compounds.
Coupling Reaction: The final step usually involves coupling the benzodioxin moiety with the pyrimidine derivative through nucleophilic substitution or coupling agents to form the final urea compound.
Technical Details
The synthesis process may require specific catalysts, solvents, and reaction conditions (temperature, pressure) to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea can be represented as follows:
Molecular Formula: C_{18}H_{22}N_{4}O_{3}
Molecular Weight: Approximately 342.39 g/mol
Data
The structural features include:
A benzodioxin core which contributes to its aromatic character.
A dimethylamino group that enhances solubility and biological activity.
A urea linkage that is significant for its potential interactions with biological targets.
Chemical Reactions Analysis
Reactions
The compound may undergo various chemical reactions typical of urea derivatives and heterocycles:
Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze to yield amines.
Nucleophilic Substitution: The presence of reactive sites on the pyrimidine ring allows for further substitutions.
Oxidation/Reduction: The benzodioxin moiety may participate in redox reactions depending on substituents.
Technical Details
Kinetic studies may be required to understand the reaction mechanisms involved, particularly for nucleophilic substitutions which are influenced by sterics and electronics of substituents.
Mechanism of Action
Data
Research into related compounds suggests potential applications in treating neurological disorders or cancers due to their ability to modulate signaling pathways.
Physical and Chemical Properties Analysis
Physical Properties
State: Likely solid at room temperature.
Solubility: Expected to have moderate solubility in polar solvents due to the presence of polar functional groups.
Chemical Properties
Applications
Scientific Uses
Pharmaceutical Research: Investigated for potential therapeutic effects in various diseases due to its unique structure.
Chemical Biology: Used as a tool compound in studies exploring biological pathways involving nitrogenous bases or aromatic compounds.
Material Science: Potential applications in developing novel materials based on its structural properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.